

Spectroscopic Characterization of Bakkenolide III: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bakkenolide III*

Cat. No.: *B15591244*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of **Bakkenolide III**, a sesquiterpene lactone of significant interest. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the unambiguous identification and quality control of this compound.

Spectroscopic Data for Bakkenolide III

The structural elucidation of **Bakkenolide III** relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for **Bakkenolide III**

Position	Chemical Shift (δ) ppm
Data not available in search results	Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for **Bakkenolide III**

Position	Chemical Shift (δ) ppm
Data not available in search results	Data not available in search results

Table 3: Mass Spectrometry Data for **Bakkenolide III**

Technique	Ion $[M+H]^+$ (m/z)	Molecular Formula
HR-MS	266.1516	C ₁₅ H ₂₂ O ₄

Note: The complete ^1H and ^{13}C NMR data were not explicitly available in the provided search results. The data is reported to be available in the full publication "The Bakkenolides from the Root of *Petasites formosanus* and Their Cytotoxicity"[1].

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the accurate characterization of natural products. Below are detailed methodologies for the key experiments cited in the characterization of sesquiterpene lactones like **Bakkenolide III**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For sesquiterpene lactones, a suite of 1D and 2D NMR experiments is typically employed.

- **Sample Preparation:** Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), at a concentration of 20-25 mg/mL for optimal signal-to-noise.[2]
- **Instrumentation:** Spectra are commonly recorded on high-field NMR spectrometers, such as a Bruker Avance DRX500, operating at 500.13 MHz for ^1H and 125.76 MHz for ^{13}C . [2]
- **1D NMR (^1H and ^{13}C):**
 - ^1H NMR spectra are acquired to determine the chemical shifts, coupling constants, and multiplicities of the protons.

- ^{13}C NMR spectra, often with proton decoupling, provide information on the number and types of carbon atoms present.
- 2D NMR (COSY, HSQC, HMBC, NOESY):
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically 2-3 bonds), crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. The full assignments of the ^1H - and ^{13}C - NMR signals for bakkenolides are typically achieved by two-dimensional (2D) NMR spectrometry.^[1]

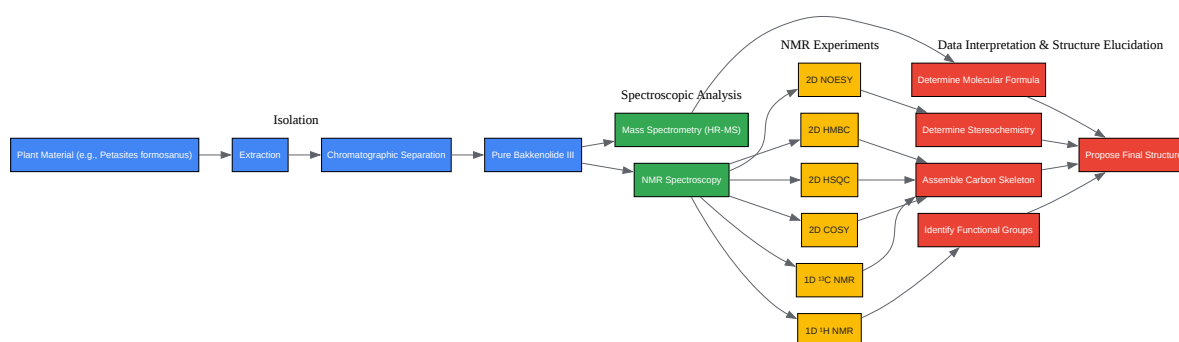
2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

- High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula. For **Bakkenolide III**, HR-MS data yielded a molecular ion at m/z 266.1516, corresponding to the molecular formula $\text{C}_{15}\text{H}_{22}\text{O}_4$.^[3]
- Ionization Techniques: Soft ionization techniques such as Electrospray Ionization (ESI) are commonly used for the analysis of natural products to minimize fragmentation and preserve the molecular ion.

Workflow for Spectroscopic Characterization

The logical flow of experiments for the characterization of a natural product like **Bakkenolide III** is crucial for an efficient and accurate structure elucidation process.



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Workflow for the isolation and spectroscopic characterization of **Bakkenolide III**.

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